LogP Comparison: N-(2-chlorobenzyl)cyclopropanamine vs. Des-Chloro Parent N-benzylcyclopropanamine
The ortho-chloro substitution shifts the experimentally determined LogP from 2.33 (des-chloro parent) to 2.58 (target compound), representing a lipophilicity increase of ∆LogP = +0.25. This increment is consistent with the Hansch π constant for aromatic chlorine (~0.71), moderated by the secondary amine linker. The higher LogP predicts enhanced passive membrane permeability and potentially greater CNS penetration, which is a critical parameter when selecting a starting building block for CNS-targeted medicinal chemistry projects [1].
| Evidence Dimension | Calculated LogP (Hit2Lead / Molbase data) |
|---|---|
| Target Compound Data | LogP = 2.58 (Hit2Lead, BB-9071411, HCl salt form) |
| Comparator Or Baseline | N-benzylcyclopropanamine: LogP = 2.33 (Molbase, free base) |
| Quantified Difference | ∆LogP = +0.25 (target more lipophilic) |
| Conditions | Hit2Lead data for target compound (HCl salt); Molbase data for N-benzylcyclopropanamine (CAS 13324-66-8) |
Why This Matters
A LogP difference of +0.25 translates to a theoretically 1.8-fold higher octanol/water partition coefficient, which can significantly influence CNS penetration and protein binding in downstream assays, making the target compound preferable when higher lipophilicity is desired.
- [1] Molbase. N-benzylcyclopropanamine (CAS 13324-66-8). LogP: 2.3295. View Source
